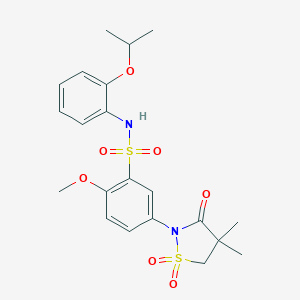
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP is a piperazine derivative that has been synthesized and studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学研究应用
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.
作用机制
The mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is not fully understood, but studies suggest that it may act by modulating various signaling pathways involved in cell growth and survival. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis and stress response.
Biochemical and Physiological Effects:
Studies have shown that 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In neurodegenerative diseases, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.
实验室实验的优点和局限性
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, its stability, and its potential therapeutic properties. However, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including:
1. Further studies on the mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine and its signaling pathways.
2. Studies on the pharmacokinetics and pharmacodynamics of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in vivo.
3. Development of new derivatives of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine with improved solubility and potency.
4. Studies on the potential use of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Studies on the potential use of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in other diseases, such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied for its anti-cancer and neuroprotective properties, and its mechanism of action involves modulating various signaling pathways involved in cell growth and survival. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including further studies on its mechanism of action and its potential use in combination with other drugs for the treatment of various diseases.
合成方法
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can be synthesized using different methods, including the reaction of 1-bromo-4-(2-pyridin-2-ylethyl)piperazine with butyric acid under basic conditions. The reaction yields 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine as a white solid that can be purified using column chromatography. Other methods involve the use of different starting materials and conditions, such as the reaction of 1-(2-pyridin-2-ylethyl)piperazine with butyryl chloride in the presence of a base.
属性
产品名称 |
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-2-5-15(19)18-12-10-17(11-13-18)9-7-14-6-3-4-8-16-14/h3-4,6,8H,2,5,7,9-13H2,1H3 |
InChI 键 |
AIRRFPYAEBFYRO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
规范 SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)